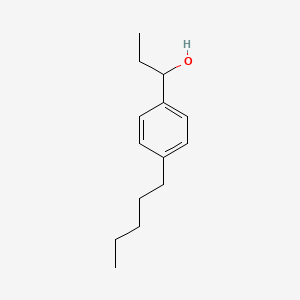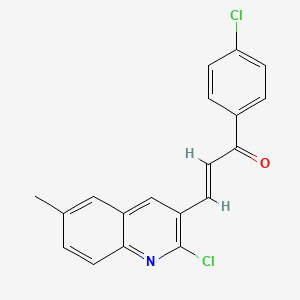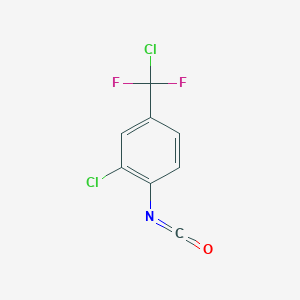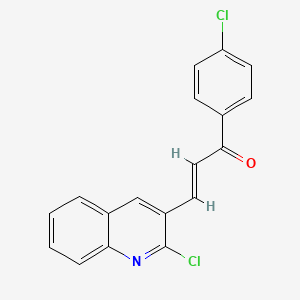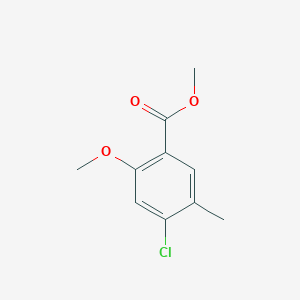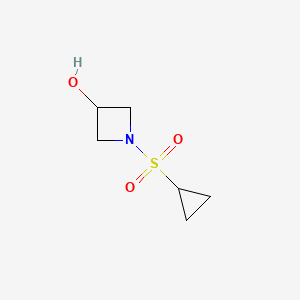![molecular formula C17H29N3O3 B6326032 N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide CAS No. 1187651-71-3](/img/structure/B6326032.png)
N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide, abbreviated as NEPPA, is a novel small molecule that has recently been investigated for its potential therapeutic applications. NEPPA has been found to possess a variety of biological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties. NEPPA has also been shown to be an effective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important enzyme involved in the regulation of cell signaling pathways. In addition, NEPPA has been found to exhibit strong antioxidant activity, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Scientific Research Applications
NEPPA has been studied extensively for its potential therapeutic applications. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties. In addition, NEPPA has been found to be an effective inhibitor of N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide, an important enzyme involved in the regulation of cell signaling pathways. NEPPA has also been found to exhibit strong antioxidant activity, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of NEPPA is not yet fully understood. However, it is believed that NEPPA binds to the active site of N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide, inhibiting its activity and thus preventing the phosphorylation of tyrosine residues on proteins involved in cell signaling pathways. This inhibition of N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide activity is thought to be responsible for the anti-inflammatory, anti-angiogenic, and anti-cancer effects of NEPPA.
Biochemical and Physiological Effects
NEPPA has been found to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that NEPPA is able to inhibit the activity of N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide, leading to the inhibition of tyrosine phosphorylation and thus the inhibition of cell signaling pathways. In addition, NEPPA has been found to exhibit strong antioxidant activity, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
NEPPA is a relatively simple molecule to synthesize and is readily available in the laboratory. The synthesis of NEPPA can be easily accomplished in a two-step process, and the reaction is complete in approximately two hours. In addition, NEPPA has been found to possess a variety of biological activities, making it an attractive target for further research.
The main limitation of NEPPA is that its mechanism of action is not yet fully understood. Although it is believed that NEPPA binds to the active site of N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide, the exact mechanism of action is still unknown. In addition, the potential therapeutic applications of NEPPA are still being investigated, and further research is needed to determine its efficacy and safety in humans.
Future Directions
Future research on NEPPA should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Studies should also be conducted to investigate the potential interactions between NEPPA and other drugs, as well as its potential toxicity. In addition, further studies should be conducted to explore the potential synergistic effects of combining NEPPA with other drugs. Finally, research should also be conducted to investigate the potential use of NEPPA as an adjuvant therapy in the treatment of various diseases.
Synthesis Methods
The synthesis of NEPPA is relatively straightforward and can be accomplished through a two-step process. The first step involves the reaction of 2-aminoethanol with 4-hydroxy-3-isopropylamino-propoxybenzaldehyde to form NEPPA. The second step involves the condensation of NEPPA with propionic acid to form the desired product. The reaction is carried out in an aqueous medium at a temperature of 70°C. The reaction is complete in approximately two hours, and yields a pure product that can be isolated and purified by column chromatography.
properties
IUPAC Name |
N-(2-aminoethyl)-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-13(2)20-11-15(21)12-23-16-6-3-14(4-7-16)5-8-17(22)19-10-9-18/h3-4,6-7,13,15,20-21H,5,8-12,18H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHQYHWQMNLAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)NCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)

